6β-羟基泼尼松

描述

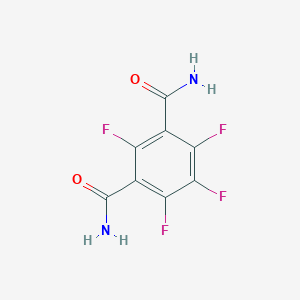

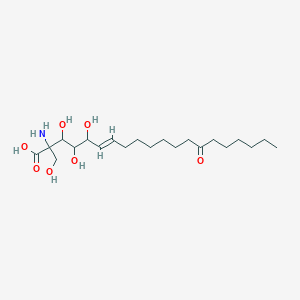

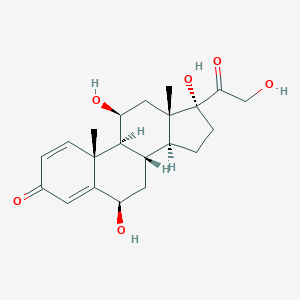

6beta-Hydroxyprednisolone (6beta-OHPSL) is a metabolite of prednisolone, a synthetic glucocorticoid with anti-inflammatory properties. It is used as an internal standard in the measurement of 6beta-hydroxycortisol (6beta-OHF) in urine to assess the activity of cytochrome P450 3A4 (CYP3A4), particularly in HIV positive pregnant women. The ratio of 6beta-OHF to cortisol in urine serves as an index for the metabolic enzyme activity of CYP3A4, which is crucial for predicting the pharmacokinetic behavior of protease inhibitors in these patients .

Synthesis Analysis

The synthesis of related compounds to 6beta-hydroxyprednisolone involves the introduction of a halogen atom at C-2 of steroid 3-ketofluorohydrins, which are obtained from 5alpha,6alpha-epoxides. This halogenation prevents the rearrangement of the 6beta-fluorine atom to the more stable 6alpha configuration. The synthesis process includes successive reactions with hypobromous acid, epoxidation, and fluorination to yield compounds with potential anti-inflammatory activity without systemic effects .

Molecular Structure Analysis

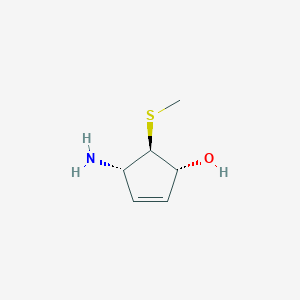

The molecular structure of 6beta-hydroxyprednisolone is characterized by the presence of a hydroxyl group at the 6beta position. This structural feature is significant as it influences the compound's stability and reactivity. The introduction of halogen atoms in related compounds affects the configuration and stability of the molecule, which is critical in the synthesis of analogues with desired biological activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6beta-hydroxyprednisolone analogues include halogenation, epoxidation, and fluorination. These reactions are carefully orchestrated to prevent unwanted rearrangements and to produce compounds with specific anti-inflammatory properties. The reactivity of the halogenated compounds is also studied to understand their potential as anti-inflammatory agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6beta-hydroxyprednisolone and its analogues are determined by their molecular structure. The introduction of halogen atoms and the presence of specific functional groups contribute to the compound's solubility, stability, and biological activity. The high topical anti-inflammatory activity of some 6beta-fluoro compounds, as well as their lack of systemic effects, are notable properties that are influenced by their chemical structure .

科学研究应用

-

Anti-inflammatory treatment : Corticosteroids are used to reduce inflammation in conditions like asthma, rheumatoid arthritis, and other inflammatory diseases .

-

Immunosuppressive therapy : In organ transplantation, corticosteroids are used to prevent the body’s immune system from rejecting the transplanted organ .

-

Treatment of autoimmune diseases : Conditions like multiple sclerosis and lupus, where the body’s immune system mistakenly attacks its own tissues, are often treated with corticosteroids .

-

Allergic reactions : Corticosteroids are often used to treat severe allergic reactions . This can include reactions to insect bites, poison ivy, or severe seasonal allergies.

-

Dermatological usage : Corticosteroids can be used in the treatment of various skin conditions, including eczema and psoriasis . They help reduce inflammation and suppress the immune response, thereby reducing symptoms.

-

Ophthalmological usage : Prednisolone, a derivative of 6beta-Hydroxyprednisolone, is used in ophthalmology as a content of eye drops used to reduce allergic reactions affecting eyes, such as swelling and itching .

-

Endocrine disorders : Corticosteroids are used in the treatment of endocrine disorders such as Addison’s disease, where the body does not produce enough corticosteroids .

-

Cancer treatment : Corticosteroids are used in the treatment of certain types of cancers, including leukemia and lymphoma, to help kill cancer cells and make chemotherapy more effective .

-

Respiratory disorders : Corticosteroids are used in the treatment of Chronic Obstructive Pulmonary Disease (COPD), asthma, and other respiratory disorders to reduce inflammation and swelling in the airways .

-

Gastrointestinal disorders : Corticosteroids are used in the treatment of inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis .

-

Rheumatic disorders : Corticosteroids are used in the treatment of rheumatic disorders such as rheumatoid arthritis and lupus to reduce inflammation and suppress the immune response .

-

Neurological disorders : Corticosteroids are used in the treatment of multiple sclerosis and other neurological disorders to reduce inflammation and suppress the immune response .

属性

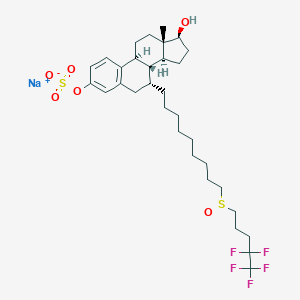

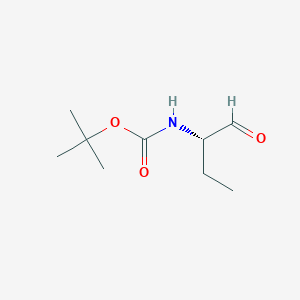

IUPAC Name |

(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15-16,18,22,24-25,27H,4,6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGWPGVRXUUNAG-UJXAPRPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C4=CC(=O)C=C[C@]34C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6beta-Hydroxyprednisolone | |

CAS RN |

16355-29-6 | |

| Record name | 6-Hydroxyprednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6.BETA.-HYDROXYPREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT5TNW0Q0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。